

An In-depth Technical Guide to Triphenylphosphonium Bromide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylphosphonium bromide

Cat. No.: B8712068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **triphenylphosphonium bromide**, a versatile reagent widely employed in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

Triphenylphosphonium bromide is the hydrobromide salt of triphenylphosphine. It is a white, crystalline solid at room temperature and is a key precursor in the formation of phosphonium ylides for reactions such as the Wittig olefination.^{[1][2]}

Quantitative Physical Properties

A summary of the key physical properties of **triphenylphosphonium bromide** is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₁₆ BrP | [3] |
| Molecular Weight | 343.20 g/mol | [3] |
| Appearance | White to light beige crystalline powder and/or chunks | [1] |
| Melting Point | 196-199 °C (decomposes) | [1] |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water.[1] Soluble in polar organic solvents.[2] | [1][2] |
| Density | Data not readily available | |
| pKa | Data not readily available | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **triphenylphosphonium bromide**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **triphenylphosphonium bromide** in DMSO-d₆ typically exhibits multiplets in the aromatic region corresponding to the phenyl protons and a broad singlet for the P-H proton.

- δ 7.53-7.67 ppm (m, 15H, ArH): These signals correspond to the protons on the three phenyl groups attached to the phosphorus atom. The multiplet pattern arises from the complex spin-spin coupling between the aromatic protons and with the phosphorus atom.
- δ 10.60 ppm (br s, 1H, PH): This broad singlet is characteristic of the acidic proton attached to the phosphorus atom.[4]

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum in DMSO-d_6 shows distinct signals for the aromatic carbons, with coupling to the phosphorus atom.

- δ 128.77 ppm (d, $J = 11.4$ Hz, Ar)
- δ 131.48 ppm (d, $J = 9.6$ Hz, Ar)
- δ 132.05 ppm (d, $J = 1.9$ Hz, Ar)
- δ 132.70 ppm (d, $J = 102$ Hz, Ar)[4]

Infrared (IR) Spectroscopy

The IR spectrum of **triphenylphosphonium bromide** displays characteristic absorption bands. Key peaks include those for the P-Ph bond, C-H stretching of the aromatic rings, and the P-H bond.

Chemical Properties and Reactivity

Triphenylphosphonium bromide is a stable compound under standard conditions but is sensitive to moisture and air.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon heating include carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[5]

The primary chemical utility of **triphenylphosphonium bromide** lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide (the Wittig reagent) with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a major driving force for this reaction.

Experimental Protocols

Synthesis of Triphenylphosphonium Bromide

Method 1: From Triphenylphosphine and Hydrobromic Acid

This protocol describes the synthesis of **triphenylphosphonium bromide** from triphenylphosphine and aqueous hydrobromic acid.[\[4\]](#)[\[6\]](#)

Materials:

- Triphenylphosphine (Ph_3P)
- 48% aqueous hydrobromic acid (HBr)
- Dioxane
- Diethyl ether

Procedure:

- To a stirred mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room temperature, add 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) dropwise over 1 minute.[\[4\]](#)
- Warm the reaction mixture to 70 °C and continue stirring for 12 hours.[\[4\]](#)
- After 12 hours, evaporate the solvent in vacuo.[\[4\]](#)
- Wash the resulting residue with diethyl ether.[\[4\]](#)
- Dry the precipitate in vacuo for 12 hours at 40 °C to yield **triphenylphosphonium bromide** as a white solid.[\[4\]](#)

Method 2: Using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide for the synthesis.[\[7\]](#)

Materials:

- Triphenylphosphine (Ph_3P)
- Toluene
- Hydrogen bromide (HBr) gas

- Diethyl ether

Procedure:

- Prepare a solution of triphenylphosphine (26.23 g, 0.10 mole) in 100 mL of toluene.
- Cool the solution to 0-5 °C.
- Perfuse the solution with HBr gas for 20 minutes.[\[7\]](#)
- Add 250 mL of diethyl ether to the mixture and stir for 20 minutes.[\[7\]](#)
- Filter the mixture to collect the white solid.
- Slurry the solid cake in 500 mL of diethyl ether, filter again, and air-dry to obtain **triphenylphosphonium bromide**.[\[7\]](#)

The Wittig Reaction: An Exemplary Protocol

This protocol outlines a general procedure for the Wittig reaction using a phosphonium salt derived from **triphenylphosphonium bromide** to synthesize an alkene.

Materials:

- **Triphenylphosphonium bromide** (or a derivative)
- A strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., THF, DMSO)
- Aldehyde or ketone
- Apparatus for inert atmosphere reaction

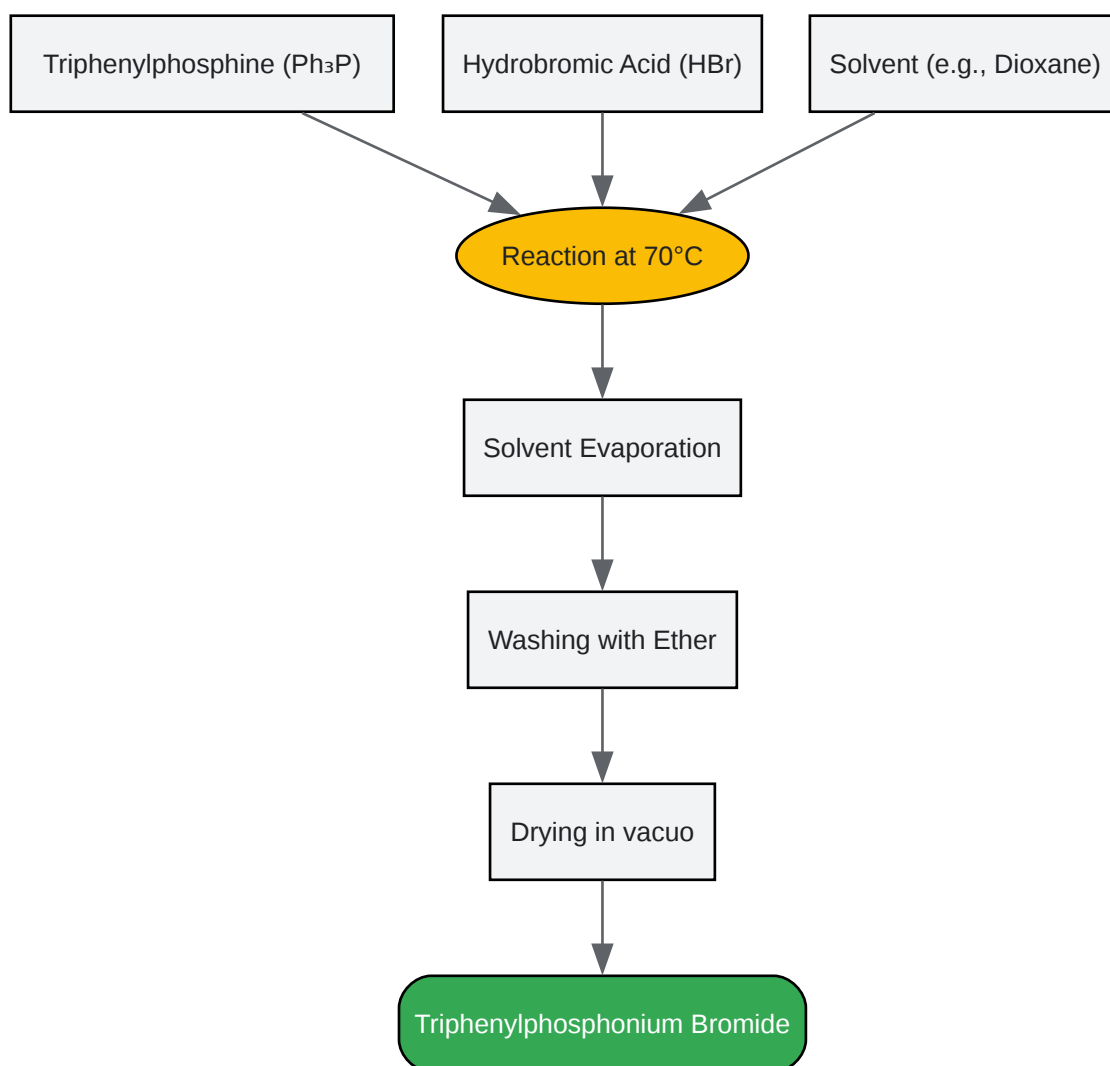
Procedure:

- Ylide Formation:

- Suspend the **triphenylphosphonium bromide** salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
- Slowly add a strong base to deprotonate the phosphonium salt, forming the brightly colored phosphonium ylide.
- Reaction with Carbonyl:
 - To the ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at a low temperature.
 - Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
- Work-up and Purification:
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.
 - Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

Visualizations

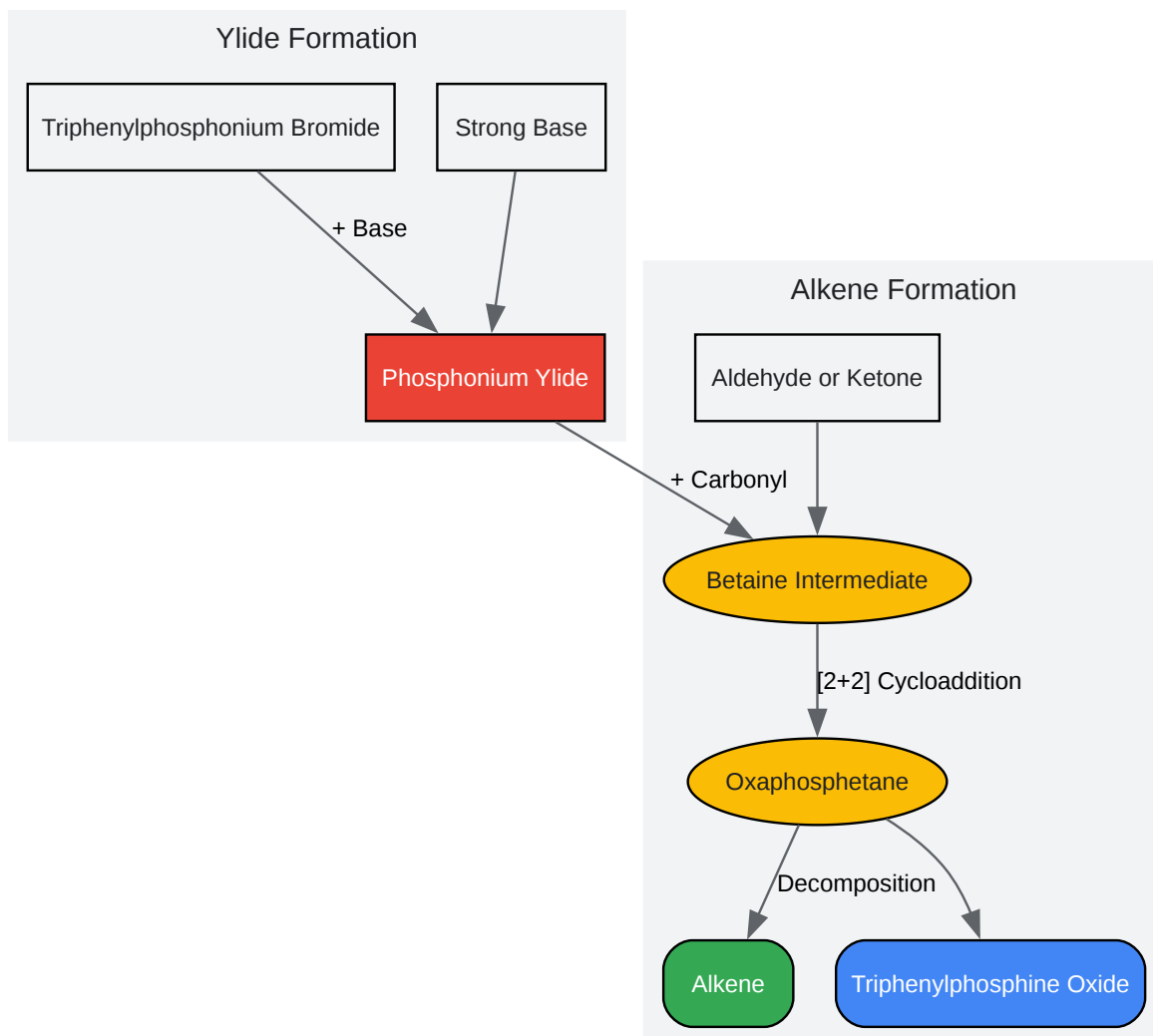
Synthesis of Triphenylphosphonium Bromide



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **triphenylphosphonium bromide**.

The Wittig Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: The mechanism of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylphosphonium bromide [chembk.com]
- 2. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 3. Triphenylphosphonium bromide | C18H16BrP | CID 80811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 5. Triphenyl(propyl)phosphonium bromide - Safety Data Sheet [chemicalbook.com]
- 6. Anhydrous Gaseous Hydrogen Bromide , Hive Methods Discourse [chemistry.mdma.ch]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triphenylphosphonium Bromide: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8712068#triphenylphosphonium-bromide-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com